molecular formula C18H15N3O5S B2418184 benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-27-2

benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2418184
CAS No.: 851802-27-2
M. Wt: 385.39
InChI Key: GTIXZGCSAGPQSC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a nitrobenzyl thioether, and a dihydroimidazole moiety

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-17(13-3-6-15-16(9-13)26-11-25-15)20-8-7-19-18(20)27-10-12-1-4-14(5-2-12)21(23)24/h1-6,9H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXZGCSAGPQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises three primary subunits:

  • Benzo[d]dioxol-5-ylmethanone : A ketone-linked 1,3-benzodioxole group.
  • 4,5-Dihydro-1H-imidazole-2-thiol : A partially saturated imidazole ring with a thiol group at position 2.
  • 4-Nitrobenzyl bromide : An electrophilic aromatic substituent for thioether formation.

Retrosynthetic Strategy :

  • Disconnection of the thioether bond yields 2-mercapto-4,5-dihydro-1H-imidazole and 4-nitrobenzyl bromide .
  • The methanone bridge suggests coupling between 1,3-benzodioxole-5-carboxylic acid and a functionalized imidazole precursor.

Synthetic Routes to Benzo[d]dioxol-5-yl(2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Route 1: Thioether Formation Followed by Methanone Coupling

Synthesis of 2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazole

A solution of 2-mercapto-4,5-dihydro-1H-imidazole (1.0 equiv) and sodium hydride (1.5 equiv) in tetrahydrofuran (THF) is stirred under nitrogen at room temperature for 1 hour. 4-Nitrobenzyl bromide (1.5 equiv) is added dropwise, and the reaction is monitored by TLC. After quenching with saturated ammonium chloride, the product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (16% ethyl acetate/hexanes).

Key Data :

  • Yield : 17–18%
  • Challenges : Low yields attributed to competing side reactions (e.g., over-alkylation).
Coupling with Benzo[d]dioxol-5-ylmethanone

The imidazole-thioether intermediate is reacted with 1,3-benzodioxole-5-carbonyl chloride in the presence of 1,1'-carbonyldiimidazole (CDI) and diisopropylethylamine (DIPEA) in dichloromethane. CDI activates the carbonyl group, facilitating nucleophilic attack by the imidazole nitrogen.

Optimization :

  • Solvent : Dimethyl sulfoxide (DMSO) at 80°C improves reaction efficiency.
  • Yield : ~66% after column chromatography.

Route 2: Imidazole Ring Construction via Cyclocondensation

Formation of 4,5-Dihydro-1H-imidazole-2-thiol

Ethyl 2-(aminomethylene)malonate reacts with thiourea in ethanol under reflux to form the dihydroimidazole ring. Catalytic hydrogenation or acidic workup yields the thiol derivative.

Conditions :

  • Temperature : 66–80°C
  • Yield : 41.3% after chromatography.
Sequential Functionalization

Following thioether formation (as in Section 2.1.1), the methanone bridge is introduced using 1,3-benzodioxole-5-carboxylic acid and CDI in DMSO.

Reaction Optimization and Mechanistic Insights

Thioether Formation: Base and Solvent Effects

Base Solvent Yield (%) Reference
NaH THF 17–18
K₂CO₃ DMF 22
DBU AcCN 15

Sodium hydride in THF remains the most cited base-solvent system despite modest yields. Polar aprotic solvents like DMF may enhance nucleophilicity but risk side reactions.

Methanone Coupling: Role of CDI

CDI-mediated coupling avoids hazardous acyl chlorides. The mechanism involves:

  • Formation of an acylimidazolium intermediate.
  • Nucleophilic substitution by the imidazole nitrogen.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 8.6 Hz, 2H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 6.78–6.75 (m, 2H, benzodioxole-H), 4.52 (s, 2H, SCH₂), 3.90–3.85 (m, 4H, imidazole-CH₂).
  • LC-MS (ESI+) : m/z 428.1 [M+H]⁺.

Purity and Stability

  • HPLC : >95% purity (C18 column, 70:30 MeOH/H₂O).
  • Stability : Decomposes above 200°C; hygroscopic in salt forms.

Industrial-Scale Considerations

Cost-Effective Reagents

  • CDI vs. DCC : CDI reduces toxicity but increases raw material costs.
  • NaH vs. K₂CO₃ : Sodium hydride necessitates inert conditions but achieves faster reaction times.

Waste Management

  • Byproducts : Imidazole derivatives require neutralization before disposal.
  • Solvent Recovery : Ethyl acetate and hexanes are reclaimed via distillation.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The thioether can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the carbonyl group to an alcohol.

    Substitution: Formation of new thioether derivatives.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole ring system and may have similar electronic properties.

    Nitrobenzyl thioethers: Compounds with a nitrobenzyl thioether moiety may exhibit similar reactivity in substitution reactions.

    Dihydroimidazole derivatives: These compounds share the dihydroimidazole moiety and may have similar biological activities.

Uniqueness

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of these three distinct moieties in a single molecule, which imparts it with a unique set of chemical and biological properties.

Biological Activity

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a nitrobenzyl thioether. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.

Chemical Structure

The chemical structure can be represented as follows:

C15H14N2O5S\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}

This structure includes functional groups that may contribute to its biological activity, such as the nitro group, which is known for influencing electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it can induce apoptosis in cancer cells by modulating cell cycle regulation and promoting cell death pathways. The compound's ability to bind to specific enzymes or receptors allows it to interfere with cellular processes effectively.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells.
Cell LineIC50 (µM)Mechanism
MCF-712.5Induction of apoptosis via caspase activation
HepG215.0Cell cycle arrest at G2/M phase
A54910.0Inhibition of proliferation

Source: In vitro studies on the anticancer effects of benzo[d][1,3]dioxole derivatives

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Target Enzymes : It has been evaluated for its inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
EnzymeIC50 (µM)Type of Inhibition
AChE8.0Competitive
BuChE6.5Non-competitive

Source: Comparative analysis of enzyme inhibition by imidazole derivatives

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Apoptosis Induction : A study conducted on SMMC7721 liver cancer cells demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers such as caspase 3 activation and PARP cleavage.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential efficacy in cancer treatment.

Q & A

Q. What are the key synthetic strategies for benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone?

The synthesis typically involves multi-step reactions:

Formation of intermediates : The benzo[d][1,3]dioxole core is synthesized via cyclization of catechol derivatives using reagents like dichloromethane and sulfuric acid under controlled temperatures (40–60°C) .

Thioether linkage : The 4-nitrobenzyl thiol group is introduced via nucleophilic substitution, often using 4-nitrobenzyl chloride and sodium hydrosulfide in a polar aprotic solvent (e.g., DMF) at room temperature .

Coupling reactions : The dihydroimidazole ring is coupled to the methanone group using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF under inert atmospheres .
Key considerations : Optimizing reaction time, solvent polarity, and catalyst loading improves yields (typically 60–75%) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the presence of aromatic protons (δ 6.8–7.5 ppm), dihydroimidazole CH₂ groups (δ 3.5–4.2 ppm), and the nitrobenzyl moiety .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates molecular integrity .

Q. What functional groups in the compound are critical for its reactivity and potential applications?

  • Benzo[d][1,3]dioxole : Enhances metabolic stability and influences lipophilicity, impacting bioavailability .
  • Thioether linkage (-S-) : Provides susceptibility to oxidation (forming sulfoxides/sulfones) and enables covalent interactions with biological targets .
  • Nitrobenzyl group : Acts as an electron-withdrawing group, modulating electronic properties and reactivity in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Assay-specific variables : Differences in cell lines (e.g., HeLa vs. MCF7) or enzyme isoforms may explain variability. Validate target specificity using knock-out models or isoform-selective inhibitors .
  • Redox sensitivity : The nitro group’s redox activity may lead to false positives in oxidative stress assays. Include control experiments with antioxidants (e.g., N-acetylcysteine) .
  • Solubility effects : Poor solubility in aqueous buffers (common with lipophilic dioxole derivatives) may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) and confirm solubility via dynamic light scattering .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The dihydroimidazole and nitrobenzyl groups often show affinity for ATP-binding pockets .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfur in thioether) for reactivity predictions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes, focusing on hydrogen bonds between the methanone carbonyl and catalytic lysine residues .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Core modifications : Replace the benzo[d][1,3]dioxole with other bicyclic systems (e.g., benzofuran) to assess impact on logP and cytotoxicity .
  • Side-chain variations : Synthesize analogs with alternative thioether substituents (e.g., 4-cyanobenzyl) to probe electronic effects on target binding .
  • Pharmacophore mapping : Use MOE or Phase to identify critical interaction points (e.g., nitro group’s role in π-stacking) .

Q. What experimental strategies mitigate stability issues during long-term storage?

  • Degradation pathways : Hydrolysis of the imidazole ring occurs under acidic conditions (pH < 4). Store lyophilized powder at -20°C in amber vials to prevent light-induced oxidation of the thioether group .
  • Excipient screening : Add stabilizers like trehalose (5% w/v) to amorphous solid dispersions, improving thermal stability (TGA/DSC analysis recommended) .

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